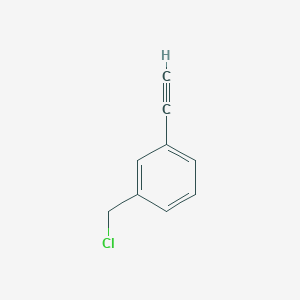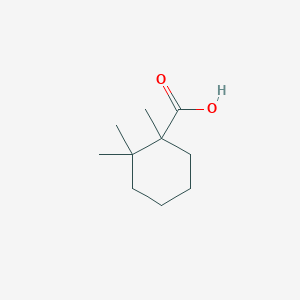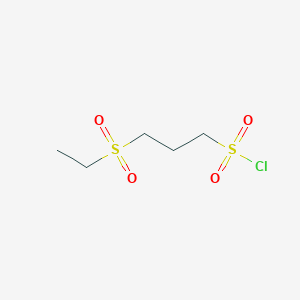
3-(Ethanesulfonyl)propane-1-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethanesulfonyl)propane-1-sulfonylchloride is an organosulfur compound with the molecular formula C5H11ClO4S2 It is a sulfonyl chloride derivative, characterized by the presence of two sulfonyl groups attached to a propane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)propane-1-sulfonylchloride typically involves the reaction of ethanesulfonyl chloride with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at low temperatures to ensure complete conversion and to avoid any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved by using large-scale reactors equipped with temperature control systems. The reactants are introduced into the reactor, and the reaction is monitored to ensure optimal yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethanesulfonyl)propane-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydrides using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride is used as a reducing agent, and the reaction is carried out in anhydrous ether.
Oxidation: Hydrogen peroxide is used as an oxidizing agent, and the reaction is carried out in an aqueous medium.
Major Products Formed
Substitution: The major products are sulfonamides, sulfonate esters, and sulfonyl thiols.
Reduction: The major product is the corresponding sulfonyl hydride.
Oxidation: The major product is the corresponding sulfonic acid.
Wissenschaftliche Forschungsanwendungen
3-(Ethanesulfonyl)propane-1-sulfonylchloride has several applications in scientific research:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a cross-linking agent in polymer chemistry.
Wirkmechanismus
The mechanism of action of 3-(Ethanesulfonyl)propane-1-sulfonylchloride involves the reactivity of the sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanesulfonyl chloride: A simpler sulfonyl chloride with one sulfonyl group.
Propane-1-sulfonyl chloride: Another sulfonyl chloride with a single sulfonyl group attached to a propane chain.
Methanesulfonyl chloride: A sulfonyl chloride with a single sulfonyl group attached to a methane group.
Uniqueness
3-(Ethanesulfonyl)propane-1-sulfonylchloride is unique due to the presence of two sulfonyl groups, which increases its reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to simpler sulfonyl chlorides.
Eigenschaften
Molekularformel |
C5H11ClO4S2 |
|---|---|
Molekulargewicht |
234.7 g/mol |
IUPAC-Name |
3-ethylsulfonylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H11ClO4S2/c1-2-11(7,8)4-3-5-12(6,9)10/h2-5H2,1H3 |
InChI-Schlüssel |
ZBHSZEQUPUNISV-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


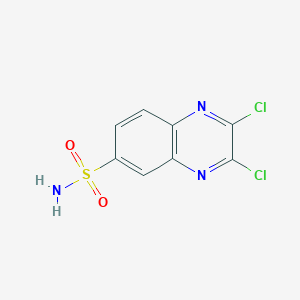

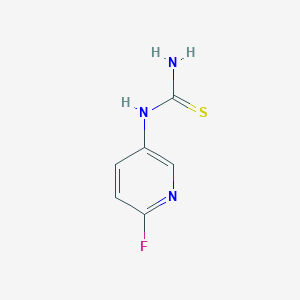
![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)

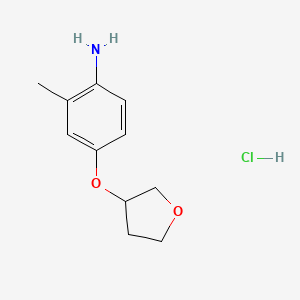
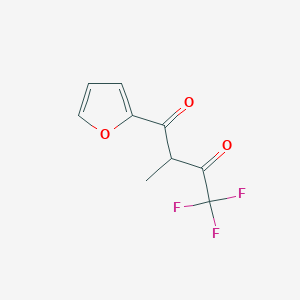
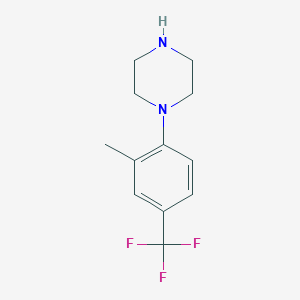
![1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13522160.png)


